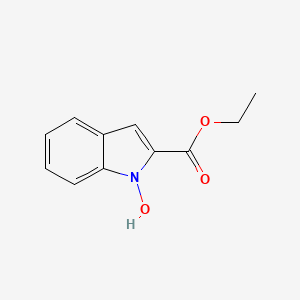
Ethyl 1-hydroxy-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-hydroxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxy-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which is then dissolved in ethanol to yield the desired ester . Another method includes the alkylation of ethyl indol-2-carboxylate with allyl bromide or benzyl bromide in the presence of aqueous potassium hydroxide and acetone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 1-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Ethyl 1-hydroxy-1H-indole-2-carboxylate has a wide range of scientific research applications:
作用機序
The mechanism of action of ethyl 1-hydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, making it pharmacologically active . The nitrogen atom in the pyrrole ring contributes to its basic properties, enhancing its ability to interact with biological molecules .
類似化合物との比較
Ethyl 1-hydroxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl indole-2-carboxylate: Another indole derivative with similar synthetic routes and applications.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 5-methylindole-2-carboxylate: Used in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
特性
CAS番号 |
41969-23-7 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
ethyl 1-hydroxyindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(13)10-7-8-5-3-4-6-9(8)12(10)14/h3-7,14H,2H2,1H3 |
InChIキー |
DEADMIDWDJQETL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


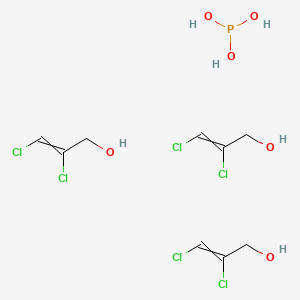
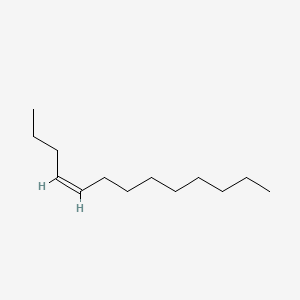

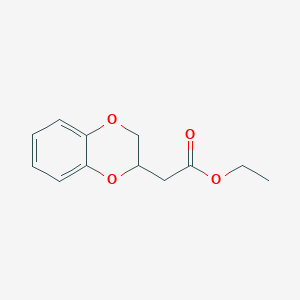

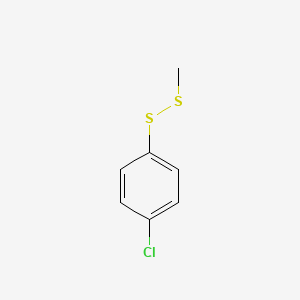
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
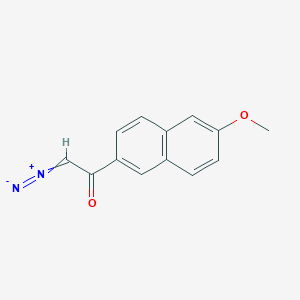

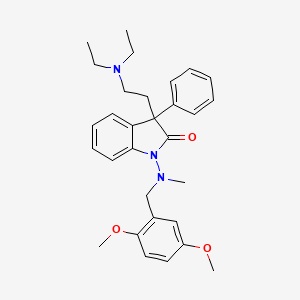

![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
![1-Butyl-2,3,4,6,7,12-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium](/img/structure/B14651594.png)
![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)
